Gadolinium(III) oxalate hydrate

Description

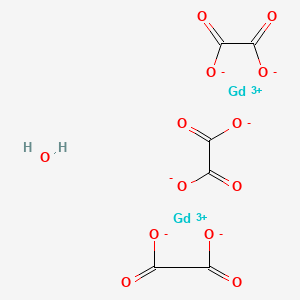

Structure

3D Structure of Parent

Properties

IUPAC Name |

gadolinium(3+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPKJYRHVDRDAQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Gd2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333680 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | Gadolinium oxalate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304675-56-7, 22992-15-0, 100655-00-3 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Techniques for Gadolinium Iii Oxalate Hydrate

Precipitation-Based Synthesis Approaches

Precipitation is a widely employed technique for the synthesis of gadolinium(III) oxalate (B1200264) hydrate (B1144303) due to its simplicity and efficiency. This method involves the reaction of a soluble gadolinium(III) salt with an oxalate source, leading to the formation of the insoluble gadolinium(III) oxalate hydrate.

Controlled Precipitation from Aqueous Solutions

Controlled precipitation from aqueous solutions is a common method for synthesizing this compound. wikipedia.org This typically involves the direct addition of an oxalic acid solution to a solution containing a gadolinium(III) salt, such as gadolinium(III) nitrate. wikipedia.org The resulting precipitate, gadolinium(III) oxalate decahydrate (B1171855) (Gd₂(C₂O₄)₃·10H₂O), forms rapidly and can be isolated through filtration. prepchem.comgoogle.com The process is often carried out at elevated temperatures, for instance, by heating the gadolinium-containing filtrate to 80°C before adding solid oxalic acid. prepchem.comgoogle.com This method can yield gadolinium oxalate with a purity exceeding 99.99% and a yield of over 95%. prepchem.comgoogle.com To remove any adhering impurities, the resulting gadolinium oxalate cake can be washed with a dilute solution of oxalic acid. prepchem.comgoogle.com

The decomposition of gadolinium-based magnetic resonance imaging (MRI) contrast agents by oxalic acid also results in the formation of gadolinium oxalate. nih.gov

Homogeneous Precipitation Utilizing Oxamic Acid Decomposition

Homogeneous precipitation offers a method for producing well-developed microcrystals of this compound by slowly generating the precipitating agent in situ. nih.govresearchgate.net This is achieved through the thermal decomposition of a precursor, such as oxamic acid. nih.govresearchgate.netacs.orgacs.org The slow generation of oxalate ions from the decomposition of oxamic acid at elevated temperatures (e.g., 90-100°C) allows for controlled crystal growth, leading to larger and more uniform crystals compared to direct precipitation methods. nih.govresearchgate.netacs.org

This technique has been shown to produce the largest crystals for gadolinium oxalate when compared to other lanthanides under the same precipitation conditions. nih.govresearchgate.netacs.org The kinetics of this precipitation follow a pseudo-first-order model, with the rate being slower for heavier lanthanides and at lower temperatures. nih.govacs.org

Hydrothermal and Solvothermal Synthesis Routes for Crystalline Phases

Hydrothermal and solvothermal synthesis are powerful techniques for producing crystalline materials from substances that are insoluble in traditional solvents at ambient conditions. These methods involve carrying out the synthesis in a sealed vessel, often a Teflon-lined stainless-steel autoclave, at elevated temperatures and pressures.

In the context of gadolinium compounds, hydrothermal synthesis has been employed to produce gadolinium hydroxide (B78521) from the reaction of gadolinium oxalate with sodium hydroxide under hydrothermal conditions. wikipedia.org While direct hydrothermal synthesis of gadolinium(III) oxalate is not extensively detailed in the provided results, the principles of this method are applied to related actinide oxalates to produce nanometric dioxides, suggesting its potential applicability. nih.gov

Solvothermal synthesis, a similar method where the solvent is non-aqueous, is also a viable route for preparing various inorganic compounds. For instance, novel titanium oxo-clusters have been synthesized via a one-step solvothermal reaction of titanium(IV) isopropoxide with carboxylic acids in alcohol. nih.gov This demonstrates the versatility of solvothermal methods in controlling the structure and composition of metal-organic compounds. Highly ordered nanoscale disc-like gadolinium-doped magnesium zirconate has been synthesized using a facile solvothermal route, where the reaction time was a critical factor in determining the final morphology. researchgate.net

Green Chemistry Principles in Gadolinium(III) Oxalate Synthesis

While not explicitly labeled as "green chemistry," the principles of this philosophy are inherent in some of the described synthesis methods. For example, controlled precipitation from aqueous solutions, particularly when using water as the solvent, aligns with the green chemistry principle of using safer solvents. The high yields (>95%) achieved in some precipitation methods also adhere to the principle of atom economy, minimizing waste. prepchem.comgoogle.com Furthermore, the development of methods like homogeneous precipitation, which can lead to purer products and potentially reduce the need for extensive purification steps, can be seen as a step towards more environmentally benign processes.

Manipulation of Particle Morphology and Size during Synthesis Processes

The morphology and size of gadolinium(III) oxalate particles can be significantly influenced by the chosen synthesis method and the reaction conditions.

Homogeneous precipitation using oxamic acid has been shown to be particularly effective in producing well-developed, compact microcrystals of gadolinium(III) oxalate. nih.govacs.org In a comparative study with other lanthanides, gadolinium oxalate formed the largest crystals under identical conditions. nih.govresearchgate.netacs.org In contrast, cerium(III) oxalate tended to form needles. acs.org

The concentration of reactants also plays a crucial role. For instance, in the synthesis of cerium(III) oxalate via homogeneous precipitation, decreasing the initial concentration of Ce(III) led to smaller shape anisotropy of the crystals. researchgate.net This principle can be extrapolated to gadolinium oxalate synthesis, suggesting that reactant concentrations can be tuned to control particle morphology.

Influence of Reaction Parameters on Product Characteristics and Yield

Several reaction parameters have a profound impact on the characteristics and yield of the synthesized this compound.

Temperature: Temperature is a critical factor in both precipitation and hydrothermal/solvothermal methods. In the direct precipitation of gadolinium oxalate, heating the solution to 80°C prior to adding the precipitant is a key step. prepchem.comgoogle.com For homogeneous precipitation via oxamic acid decomposition, the reaction is typically carried out at temperatures between 90°C and 100°C. nih.govresearchgate.netacs.org Lowering the temperature in this method leads to a slower precipitation rate. nih.govacs.org

Concentration: Reactant concentration directly affects the rate of precipitation and the size of the resulting crystals. In homogeneous precipitation, higher concentrations of the metal ion can lead to faster precipitation. For example, in the decomposition of the contrast agent Dotarem by oxalic acid, the rate of precipitation increased with increasing concentrations of both Dotarem and oxalic acid. researchgate.net

pH: The acidity of the solution can influence the stability of gadolinium oxalate. Studies on the stability of rare earth oxalate solutions have shown that the induction period for precipitation is dependent on the nitric acid concentration. researchgate.net The formation of gadolinium complexes with oxalate is also pH-dependent, with studies being conducted in aqueous solutions with pH values between 5.50 and 7.50. jmaterenvironsci.com

| Parameter | Influence on Product Characteristics and Yield |

| Temperature | Affects precipitation rate and crystal growth. Higher temperatures generally increase reaction rates. |

| Concentration | Influences precipitation kinetics and crystal size. Higher concentrations can lead to faster precipitation. |

| pH | Affects the stability of the oxalate complex and the precipitation process. |

Advanced Structural Elucidation and Crystallographic Analysis of Gadolinium Iii Oxalate Hydrate

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. rigaku.comthermofisher.com For gadolinium(III) oxalate (B1200264) hydrate (B1144303), this technique provides invaluable insights into its molecular and crystal structure.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement for Phase Identification and Structural Parameters

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. lc3.ch It is particularly useful for phase identification and the determination of structural parameters when single crystals are not available. For gadolinium(III) oxalate hydrate, PXRD is instrumental in confirming the crystalline nature of synthesized powders and identifying the specific hydrated phase present. researchgate.net

The Rietveld refinement method is a powerful analytical tool used in conjunction with PXRD data. mdpi.comosti.gov It involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental PXRD data. This process allows for the refinement of various structural parameters, including lattice parameters, atomic positions, and site occupancy factors. youtube.com In the case of this compound, Rietveld analysis of X-ray powder diffraction data has been employed to refine the crystal structure. aip.org This method has been crucial in distinguishing between different hydrated forms, such as Gd₂(C₂O₄)₃(H₂O)₆·(4H₂O) and Gd₂(C₂O₄)₃(H₂O)₆. aip.org

Analysis of Gadolinium(III) Coordination Environment within the Oxalate Framework

In the structure of a specific gadolinium oxalate hydrate, Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O), the gadolinium atoms are nine-coordinate. aip.org The coordination sphere is composed of oxygen atoms from both the oxalate ligands and water molecules. Specifically, each gadolinium ion is coordinated to six oxygen atoms from three chelating and bridging oxalate molecules and three oxygen atoms from three water molecules. aip.org The geometry of this nine-coordinate "GdO₉" polyhedron is described as an almost regular tri-capped trigonal prism. aip.org The oxalate anions act as bridging ligands, connecting each GdO₉ polyhedron to three others, forming a two-dimensional sheet-like structure. aip.org

The Gd-O bond lengths in gadolinium(III) complexes typically fall within a specific range. For example, in one oxalate-bridged Gd(III) coordination polymer, the Gd-O bond lengths range from 2.313(6) to 2.431(5) Å. researchgate.net

Elucidation of Hydrate Water Molecule Influence on Crystal Architecture and Stability

Water molecules play a crucial role in the crystal architecture and stability of this compound. These water molecules can be broadly categorized into two types: coordinated water molecules, which are directly bonded to the gadolinium(III) ion, and lattice water molecules (or zeolitic water), which occupy voids or channels within the crystal structure and are held in place by weaker interactions like hydrogen bonds. aip.orgresearchgate.net

The number of water molecules can vary, leading to different hydrated forms of gadolinium oxalate, such as the decahydrate (B1171855) (Gd₂(C₂O₄)₃·10H₂O). wikipedia.orgiaea.org The thermal decomposition of gadolinium(III) oxalate decahydrate proceeds through the sequential loss of these water molecules, indicating their varying degrees of interaction within the crystal lattice. iaea.org For instance, thermogravimetric analysis of Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O) shows the loss of coordinated water molecules at a higher temperature than the zeolitic water, highlighting the stronger bonding of the former. aip.org

Investigations of Supramolecular Interactions within the Crystalline Lattice (e.g., hydrogen bonding)

Supramolecular interactions, particularly hydrogen bonding, are critical in defining the extended structure and stability of this compound. These non-covalent interactions dictate how the primary coordination units are organized in the solid state. mdpi.comnih.gov

In the structure of Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O), the two-dimensional sheets formed by the coordination of gadolinium ions and oxalate ligands are interconnected by hydrogen bonds. aip.org These hydrogen bonds involve the coordinated water molecules and potentially the zeolitic water molecules, creating a three-dimensional network. The presence of these interactions is often inferred from spectroscopic data and confirmed by detailed crystallographic analysis. jmaterenvironsci.com

Studies on Crystal System and Unit Cell Parameters

The crystal system and unit cell parameters are fundamental crystallographic data that describe the symmetry and dimensions of the basic repeating unit of a crystal. This information is typically obtained from single-crystal or powder X-ray diffraction experiments. lc3.ch

For a hydrothermally synthesized gadolinium oxalate hydrate with the formula Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O), Rietveld refinement of the powder X-ray diffraction data provided the following crystallographic information. aip.org While the specific crystal system and unit cell parameters are noted to be in the supplementary information of the cited study, the analysis confirms a specific structural type. aip.org Different synthetic methods can lead to different crystalline phases with distinct unit cells.

For comparison, a study on gadolinium(III) acetate (B1210297) tetrahydrate determined its crystal system to be triclinic with the space group P1. rsc.org The unit cell parameters were reported as a= 10.790(2), b= 9.395(3), c= 8.941 (3)Å, α= 60.98(2), β= 88.50(2), and γ= 62.31 (2)°. rsc.org This illustrates the level of detail that can be obtained from such studies.

Spectroscopic Characterization Techniques for Chemical Structure and Bonding in Gadolinium Iii Oxalate Hydrate

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure and Magnetic Properties

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like the gadolinium(III) ion, which has a half-filled 4f⁷ electronic configuration (S = 7/2). nih.gov

Localization of Gadolinium(III) Ions within the Lattice

EPR studies can provide information on the distribution and environment of Gd(III) ions within the crystal lattice. By analyzing the EPR signal of intrinsic defects in a material, such as nanodiamonds, it has been shown that surface-chelated Gd(III) ions are located at an average distance of no more than 1.4 nm from subsurface defects. nih.gov This demonstrates the utility of EPR in probing the spatial arrangement of paramagnetic centers. In gadolinium-polyoxometalate complexes, EPR spectra indicated the presence of Gd(III) ions in two distinct environments: one in a strong crystal field of rhombic symmetry and another in a weak crystal field. bibliotekanauki.pl

Analysis of Spin Dynamics and Zero-Field Splitting Parameters

The EPR spectra of Gd(III) complexes are influenced by zero-field splitting (ZFS), which lifts the degeneracy of the spin states even in the absence of an external magnetic field. The ZFS arises from the interaction of the Gd(III) ion with the crystal field of the surrounding ligands. nih.gov

The ZFS is typically small for Gd(III) due to its S-state nature, but it significantly affects the EPR line shape and the spin relaxation dynamics. nih.govnih.gov The analysis of multi-frequency and multi-temperature EPR spectra allows for the determination of ZFS parameters. nih.gov It has been shown that both static and transient crystal field effects contribute to the electronic relaxation mechanisms. nih.gov The transient ZFS, modulated by the random rotation of the complex in solution, has a correlation time of approximately 0.1 ps. nih.govresearchgate.net

The magnitude of the ZFS parameters, such as the axial parameter (D or B₂⁰), is sensitive to the coordination environment and the nature of the ligands. acs.org For instance, in a series of seven-coordinate Gd(III) complexes, the magnitude of the B₂⁰ parameter was found to be inversely proportional to the expected crystal field strength of the axial ligands. acs.org The ZFS in Gd(III) complexes is a result of the mixing of excited states into the ground state. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. youtube.com When analyzing gadolinium(III) oxalate (B1200264) hydrate (B1144303), XPS provides critical information on the oxidation state of the gadolinium ion and the chemical environment of the carbon and oxygen atoms, confirming the structure of the compound.

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its specific chemical state. youtube.com For gadolinium(III) oxalate hydrate (Gd₂(C₂O₄)₃·nH₂O), high-resolution scans of the Gd 4d, C 1s, and O 1s regions are of primary interest.

Gadolinium (Gd): The binding energy of the Gd 4d or 3d core levels is sensitive to the oxidation state of the metal. For gadolinium compounds, the Gd³⁺ state is the most stable. In gadolinium oxide (Gd₂O₃), the Gd 3d₅/₂ peak is observed at approximately 1187 eV, and the Gd 4d peak appears around 142.2 eV. researchgate.netresearchgate.net A similar binding energy is expected for this compound, confirming the +3 oxidation state. The presence of a single, well-defined set of gadolinium peaks indicates a uniform chemical state.

Carbon (C): The C 1s spectrum is crucial for identifying the oxalate anion (C₂O₄²⁻). The C 1s spectrum of this compound is expected to show a primary peak at a binding energy of approximately 288-289 eV. researchgate.netresearchgate.net This value is characteristic of the carbon atoms in the oxalate group (O-C=O). A lower binding energy peak around 284.8 eV, attributed to adventitious carbon (C-C, C-H bonds) from atmospheric exposure, is also commonly observed and is often used for charge correction of the spectra. thermofisher.comyoutube.com

Oxygen (O): The O 1s spectrum provides information on both the oxalate and the hydrate components. It is typically complex and can be deconvoluted into multiple peaks. A major component corresponding to the oxygen atoms in the oxalate anion (C=O and C-O) is expected around 531-532 eV. researchgate.netthermofisher.com A second component at a higher binding energy, typically around 532-533 eV, can be attributed to the oxygen in the water of hydration (H₂O) and potentially surface hydroxyl (-OH) groups. colab.wsxpsfitting.comescholarship.org The relative areas of these peaks can offer insights into the degree of hydration and surface chemistry.

The quantitative analysis of the peak areas, corrected by relative sensitivity factors, allows for the determination of the surface elemental ratios, further confirming the stoichiometry of the compound.

Table 1: Representative XPS Binding Energies for this compound

| Core Level | Chemical Species | Expected Binding Energy (eV) | Reference |

|---|---|---|---|

| Gd 3d₅/₂ | Gd³⁺ in Gadolinium Oxalate | ~1187 | researchgate.net |

| C 1s | Oxalate (O-C=O) | ~288-289 | researchgate.netresearchgate.net |

| C 1s | Adventitious Carbon (C-C) | 284.8 | thermofisher.com |

| O 1s | Oxalate (C=O, C-O) | ~531-532 | researchgate.netthermofisher.com |

Note: Binding energy values are subject to variation based on the specific instrument calibration and charge correction methods used. The adventitious carbon C 1s peak at 284.8 eV is commonly used as a reference.

Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition and Stoichiometry Determination

Energy Dispersive X-ray Analysis (EDAX), also known as Energy Dispersive X-ray Spectroscopy (EDS), is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is frequently coupled with Scanning Electron Microscopy (SEM), allowing for the correlation of elemental composition with surface morphology. EDAX is a powerful tool for verifying the elemental constituents and determining the stoichiometry of this compound.

The technique operates by bombarding the sample with a high-energy electron beam, which excites electrons in the atoms of the sample, causing them to be ejected from their shells. When electrons from higher energy shells fill these vacancies, they release energy in the form of characteristic X-rays. wikipedia.org Each element emits X-rays at unique energy levels, creating a spectrum with peaks corresponding to the elements present.

For this compound, the EDAX spectrum will exhibit distinct peaks corresponding to gadolinium (Gd), carbon (C), and oxygen (O). The analysis provides both qualitative and quantitative results.

Qualitative Analysis: The presence of peaks for Gd, C, and O confirms that these are the constituent elements of the sample.

Quantitative Analysis: The intensity of each characteristic X-ray peak is proportional to the concentration of the corresponding element in the sample. By processing these intensities, the software can calculate the elemental composition in both weight percent (Wt%) and atomic percent (At%). researchgate.netresearchgate.net

This quantitative data is essential for verifying the stoichiometry of the synthesized compound. For example, analysis of gadolinium(III) oxalate decahydrate (B1171855) (Gd₂(C₂O₄)₃·10H₂O) would yield atomic ratios of Gd:C:O that are consistent with the chemical formula. EDAX can detect gadolinium in various matrices, even at low concentrations, making it a reliable method for confirming the successful synthesis of the target compound. nih.govnih.gov Studies on related rare earth oxalates have successfully used EDAX to identify the distribution of individual rare earth elements. researchgate.net

Table 2: Example of EDAX Quantitative Results for Gadolinium(III) Oxalate Decahydrate (Gd₂(C₂O₄)₃·10H₂O)

Note: The data presented is theoretical, calculated based on the chemical formula of gadolinium(III) oxalate decahydrate. Actual experimental results may vary due to surface contamination, sample hydration level, and instrument parameters.

Thermal Decomposition Mechanisms and Reaction Pathways of Gadolinium Iii Oxalate Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)/Differential Scanning Calorimetry (DSC) Studies of Decomposition Kinetics

The thermal decomposition of gadolinium(III) oxalate (B1200264) hydrate (B1144303), most commonly found as the decahydrate (B1171855) (Gd₂(C₂O₄)₃·10H₂O), has been extensively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). iaea.orgiaea.orgresearchgate.net These techniques are crucial for understanding the decomposition kinetics and the thermal stability of the compound.

TGA measures the change in mass of a sample as a function of temperature, while DTA and DSC measure the temperature difference or heat flow difference between a sample and a reference material. vbcop.orgslideshare.netu-szeged.hu This allows for the identification of endothermic and exothermic processes that occur during decomposition. vbcop.orgslideshare.net

The decomposition of gadolinium(III) oxalate decahydrate typically proceeds in distinct steps:

Dehydration: The initial mass loss observed corresponds to the removal of water molecules. This process can occur in multiple stages, with the decahydrate first losing water to form intermediate hydrates before becoming anhydrous gadolinium oxalate (Gd₂(C₂O₄)₃). iaea.orgiaea.org Studies have shown that the dehydration of the decahydrate can proceed through intermediates such as the hexahydrate and tetrahydrate. iaea.org The dehydration process is characterized by endothermic peaks in DTA/DSC curves. vbcop.orgslideshare.net For instance, the melting point of the hydrate, with the loss of 6 water molecules, is noted at 110°C. fishersci.sefishersci.ie

Decomposition of Anhydrous Oxalate: Following dehydration, the anhydrous gadolinium oxalate decomposes. This is a more complex process involving the breakdown of the oxalate ions. iaea.orgiaea.org

The kinetic parameters of these decomposition steps, such as activation energy, can be determined from TGA and DTA/DSC data. iitm.ac.inrsc.org These parameters are influenced by factors like the heating rate and the surrounding atmosphere. akjournals.com For example, the activation energy for the dehydration of cerous oxalate hydrate has been calculated to be 78.2 kJ/mol, and the decomposition of the anhydrous oxalate to cerium oxide has an activation energy of 112.6 kJ/mol. akjournals.com

Evolved Gas Analysis (EGA) for Volatile Product Identification (e.g., H₂O, CO, CO₂)

Evolved gas analysis (EGA) is a powerful technique used in conjunction with thermal analysis methods like TGA to identify the volatile products released during the decomposition of a material. mdpi.comgrafiati.com For gadolinium(III) oxalate hydrate, EGA confirms the species evolved at each stage of decomposition.

The primary volatile products identified during the thermal decomposition of this compound are:

Water (H₂O): Released during the initial dehydration steps. iaea.orgiaea.org

Carbon Monoxide (CO): A product of the decomposition of the anhydrous oxalate. iaea.orgiaea.org

Carbon Dioxide (CO₂): Also a product of the decomposition of the anhydrous oxalate. iaea.orgiaea.org

The atmosphere in which the decomposition is carried out significantly affects the evolved gases. In an air atmosphere, the carbon monoxide produced can be oxidized to carbon dioxide. iaea.orgiaea.org In inert atmospheres (like nitrogen or argon), the deposition of carbon can occur. iaea.orgiaea.org

In Situ X-ray Diffraction Studies during Thermal Treatment and Phase Transitions

In situ X-ray diffraction (XRD) is a critical technique for studying the crystalline phases that form during the thermal treatment of this compound. researchgate.net By performing XRD analysis as the sample is heated, researchers can directly observe the phase transitions from the initial hydrated oxalate to the final gadolinium oxide product. nih.gov

These studies reveal the temperatures at which different crystalline phases appear and disappear, providing a real-time view of the decomposition pathway. For example, in situ XRD can track the transformation of the hydrated gadolinium oxalate to the anhydrous form, then to any intermediate phases, and finally to the crystalline gadolinium oxide. researchgate.net This technique is particularly valuable for identifying short-lived or metastable intermediate phases that might not be detectable by ex situ methods. researchgate.net

Identification and Characterization of Intermediate Phases (e.g., Gadolinium Carbonate Oxide)

During the thermal decomposition of gadolinium(III) oxalate, intermediate phases can form before the final gadolinium oxide is produced. One of the most commonly reported and stable intermediates is gadolinium carbonate oxide (Gd₂O₂CO₃). iaea.orgiaea.orgresearchgate.net

The formation of this intermediate is a key step in the decomposition pathway. iaea.org The stability of gadolinium carbonate oxide can be influenced by the atmosphere. For instance, in a carbon dioxide atmosphere, this intermediate is particularly stable and decomposes at higher temperatures compared to its decomposition in other gases. iaea.orgiaea.org

Other potential intermediates, such as gadolinium carbonate (Gd₂(CO₃)₃) and another form of gadolinium carbonate oxide (Gd₂O₂·CO₂), have been reported by some researchers, though their presence is not always detected in all studies. iaea.orgiaea.org The identification and characterization of these intermediates are typically carried out using techniques like XRD and infrared spectroscopy. researchgate.net

Pathway to Gadolinium Oxide (Gd₂O₃) Formation and Control of Oxide Morphology/Crystallinity

The ultimate product of the thermal decomposition of this compound is gadolinium oxide (Gd₂O₃). iaea.orgiaea.orgresearchgate.netprepchem.com The decomposition process is a common method for synthesizing gadolinium oxide powders, and the pathway to its formation involves the sequential dehydration and decomposition of the oxalate, often through the gadolinium carbonate oxide intermediate. iaea.orgresearchgate.net

The reaction sequence in air or inert atmospheres can be summarized as follows: Gd₂(C₂O₄)₃·10H₂O → Gd₂(C₂O₄)₃ → Gd₂O₂CO₃ → Gd₂O₃ iaea.orgiaea.org

The temperature at which stable cubic gadolinium oxide is formed is generally above 640 °C. researchgate.net The morphology and crystallinity of the resulting gadolinium oxide can be controlled by manipulating the conditions of the initial oxalate precipitation and the subsequent thermal treatment. researchgate.net Factors such as the co-precipitation reaction temperature and duration, as well as the calcination temperature and holding time, have a significant impact on the particle size, agglomeration, and grain growth of the final Gd₂O₃ product. researchgate.net For instance, higher calcination temperatures and longer holding times lead to increased average crystallite size. researchgate.net

Influence of Thermal Conditions on Final Product Microstructure and Properties

The thermal conditions employed during the decomposition of this compound have a profound influence on the microstructure and properties of the final gadolinium oxide product. researchgate.net The heating rate, final calcination temperature, and the duration of heating all play a crucial role in determining the characteristics of the resulting Gd₂O₃. researchgate.net

Research has shown that:

Particle Morphology: The co-precipitation temperature of the initial gadolinium oxalate and the subsequent calcination temperature and time affect the morphology and extent of agglomeration of the Gd₂O₃ nanoparticles. researchgate.net

Crystallite Size: Higher calcination temperatures and longer holding times promote grain growth, leading to a larger average crystallite size in the final oxide powder. researchgate.net

Surface Area: The final product, Gd₂O₃, obtained by decomposing this compound at 575°C can have a surface area of 23.4 m²/g. researchgate.net

By carefully controlling these thermal parameters, it is possible to tailor the microstructure and properties of the gadolinium oxide for specific applications. utep.edu

Exploration of Luminescence Properties and Precursor Role in Optoelectronic Materials

Role as Precursor for Luminescent Phosphors and Display Technologies (e.g., Gd2O3-based phosphors)

Gadolinium(III) oxalate (B1200264) hydrate (B1144303) serves as a critical starting material for the synthesis of Gadolinium(III) oxide (Gd2O3), a host material for various rare-earth-doped phosphors. researchgate.netjmsse.in The thermal decomposition of gadolinium(III) oxalate hydrate is a common and effective method to produce high-purity Gd2O3 nanoparticles. wikipedia.orgiaea.org This process typically involves heating the oxalate hydrate at elevated temperatures, leading to its decomposition into the oxide form. wikipedia.orgiaea.org

The resulting Gd2O3 is an excellent host lattice for lanthanide ions due to its favorable properties, including high chemical and thermal stability, a wide bandgap, and low phonon energies, which minimize non-radiative decay and enhance luminescence efficiency. researchgate.netjmsse.in When doped with other rare-earth elements, such as Europium (Eu³⁺) or Terbium (Tb³⁺), Gd2O3 exhibits strong and sharp emission lines, making it highly suitable for various lighting and display applications. jmsse.inresearchgate.net

For instance, Eu³⁺-doped Gd2O3 phosphors, often synthesized from a gadolinium(III) oxalate precursor, show intense red emission, which is crucial for achieving full-color displays. jmsse.inresearchgate.net The synthesis conditions, such as pH and annealing temperature during the conversion from the oxalate, significantly influence the morphology, crystal structure, and, consequently, the luminescent properties of the final Gd2O3:Eu³⁺ phosphor. researchgate.net

Similarly, Tb³⁺-doped Gd2O3 phosphors are known for their green luminescence and are employed in applications like security inks and bio-imaging. The co-precipitation method, often utilizing gadolinium(III) oxalate, is a preferred route for synthesizing these phosphors as it allows for good control over particle size and morphology, which in turn affects the luminescent output. researchgate.net

Table 1: Synthesis Methods for Gd2O3-based Phosphors from this compound

| Phosphor | Dopant | Synthesis Method from Oxalate Precursor | Key Findings | Reference |

|---|---|---|---|---|

| Gd2O3:Eu³⁺ | Europium | Co-precipitation followed by thermal decomposition | Intense red emission suitable for displays. Luminescence is dependent on synthesis pH and temperature. | jmsse.inresearchgate.net |

| Gd2O3:Tb³⁺ | Terbium | Co-precipitation and calcination | Strong green luminescence. Method allows control over particle size and morphology. | researchgate.net |

| Gd2O3 | Undoped | Thermal decomposition | Produces high-purity Gd2O3 nanoparticles. | wikipedia.orgiaea.org |

Research into Optical Applications beyond Intrinsic Luminescence (e.g., optical glass, laser materials)

While this compound is not typically used directly in the final composition of optical glasses or laser materials, its role as a precursor to high-purity Gd2O3 is significant in these fields. researchgate.net Gd2O3 is a valuable component in the formulation of specialty glasses due to its ability to increase the refractive index and improve the glass's stability. researchgate.net The addition of Gd2O3 to glass matrices, such as silicate (B1173343) or borate (B1201080) glasses, can enhance their optical and mechanical properties. researchgate.net

In the realm of laser technology, gadolinium-based materials are of considerable interest. Gd2O3, derived from the oxalate, can be used as a host material for laser-active ions. The crystalline structure and low phonon energy of Gd2O3 are advantageous for minimizing non-radiative losses and improving the efficiency of solid-state lasers. Research has also explored the magnetocaloric effect of gadolinium oxalate frameworks, which could have applications in cryogenic cooling for sensitive optical and electronic components. aip.org

The primary contribution of this compound to these advanced optical applications lies in its ability to yield high-purity gadolinium oxide, which is then incorporated into the final glass or crystal matrix. researchgate.net

Table 2: Applications of Gd2O3 Derived from this compound

| Application Area | Role of Gd2O3 | Resulting Properties | Reference |

|---|---|---|---|

| Optical Glass | Additive to glass matrix | Increased refractive index, improved stability. | researchgate.net |

| Laser Materials | Host for laser-active ions | Minimized non-radiative losses, enhanced laser efficiency. | researchgate.net |

| Cryogenic Cooling | Magnetocaloric effect | Potential for cooling of optical and electronic systems. | aip.org |

Applications in Advanced Materials Science and Engineering Excluding Clinical/medical Applications

Precursor for Gadolinium-Based Oxides, Phosphors, and Ceramics Synthesis

Gadolinium(III) oxalate (B1200264) hydrate (B1144303) is a widely utilized starting material for the synthesis of various gadolinium-based functional materials, primarily through thermal decomposition. This process is valued for its ability to produce fine, high-purity powders with controlled stoichiometry.

The thermal decomposition of gadolinium(III) oxalate decahydrate (B1171855), Gd₂(C₂O₄)₃·10H₂O, has been shown to proceed through several intermediate steps, ultimately yielding gadolinium oxide (Gd₂O₃) at temperatures around 575°C in an air atmosphere. nih.govstanfordmaterials.com The process involves the sequential loss of water molecules, followed by the decomposition of the anhydrous oxalate to an intermediate carbonate oxide (Gd₂O₂CO₃), and finally to the stable cubic phase of gadolinium oxide. nih.gov The final product, Gd₂O₃, possesses a significant surface area, making it suitable for further applications. stanfordmaterials.com

This method is a common route for producing gadolinium oxide for various uses, including as a raw material for photoluminescent and cathode ray-luminescent phosphors. frontiersin.orgedge-techind.com The resulting high-purity gadolinium oxide can be doped with other rare-earth elements to create phosphors with specific emission characteristics. For instance, gadolinium-based oxides are used as host lattices for dopants like europium (Eu³⁺) and terbium (Tb³⁺) to achieve red and green light emission, respectively, for applications in lighting and displays. nih.govmdpi.com

In the realm of ceramics, gadolinium oxide derived from the oxalate precursor is used to enhance the properties of various ceramic materials. acs.org Doping ceramics with gadolinium oxide can improve their electrical conductivity, magnetic characteristics, optical properties, mechanical strength, and thermal stability. acs.org

Table 1: Thermal Decomposition of Gadolinium(III) Oxalate Hydrate

| Decomposition Step | Intermediate/Final Product | Approximate Temperature Range (°C) |

| Dehydration | Gd₂(C₂O₄)₃·nH₂O (n < 10) | Ambient to ~200 |

| Anhydrous Oxalate Formation | Gd₂(C₂O₄)₃ | ~200 - 400 |

| Intermediate Carbonate Oxide Formation | Gd₂O₂CO₃ | ~400 - 550 |

| Final Oxide Formation | Gd₂O₃ | > 550 |

Note: Temperatures can vary based on atmosphere and heating rate.

Utilization in Nanomaterial Synthesis and Controlled Morphologies (e.g., nanobars, spherules)

The controlled thermal decomposition of this compound provides a versatile method for synthesizing gadolinium oxide nanomaterials with specific morphologies. By carefully controlling reaction parameters such as temperature, heating rate, and the presence of surfactants or templates, researchers can direct the formation of nanostructures like nanobars and spherules.

For example, gadolinium oxide (Gd₂O₃) nanobars have been successfully synthesized through the thermal decomposition of gadolinium oxalate. researchgate.net The morphology of the final oxide is influenced by the precipitation conditions of the initial oxalate. The ability to produce nanomaterials with controlled shapes is crucial as the properties of nanomaterials are often highly dependent on their size and morphology.

While the term "spherules" is not extensively detailed in the context of gadolinium oxalate decomposition, the synthesis of spherical nanoparticles of gadolinium oxide via various wet-chemical methods followed by calcination is a well-established process. mdpi.com The use of this compound as a precursor in such methods allows for good control over the particle size and distribution of the resulting gadolinium oxide nanospheres. These nanomaterials are of interest for a range of applications, including catalysis and as components in advanced composites.

Catalytic Applications and Development of Catalyst Precursors

This compound serves as a precursor for the synthesis of gadolinium-based catalysts, primarily gadolinium oxide (Gd₂O₃). alfachemic.com Gadolinium catalysts, including its oxide and halides, are recognized for their stability and catalytic activity in various organic reactions and environmental applications. alfachemic.com

Supported gadolinium trioxide, for instance, has demonstrated a significant promotional effect on the catalytic ozonation of organic pollutants in wastewater. alfachemic.com The catalyst facilitates the generation of highly oxidizing hydroxyl radicals, which can effectively degrade refractory organic molecules. alfachemic.com The use of a supported catalyst derived from a precursor like gadolinium oxalate offers advantages such as good recovery, stability, and a reduction in the potential for secondary pollution from leached metal ions. alfachemic.com

In organic synthesis, gadolinium compounds, such as gadolinium trichloride, have been employed as Lewis acid catalysts. alfachemic.com They can enhance the activity, regioselectivity, and stereoselectivity of reactions like the imino Diels-Alder reaction under mild conditions. alfachemic.com The ability to produce high-surface-area gadolinium oxide from the oxalate precursor is beneficial for creating efficient heterogeneous catalysts.

Role in Magnetic Materials Research and Magnetic Refrigeration Technology

Gadolinium(III) oxalate frameworks have emerged as promising materials in the field of magnetic refrigeration, a technology that utilizes the magnetocaloric effect (MCE). iaea.orgnih.govosti.gov The MCE is the thermal response of a magnetic material to a changing magnetic field, and it forms the basis of an energy-efficient and environmentally friendly alternative to conventional gas-compression refrigeration. nih.gov

Gadolinium-based materials are particularly well-suited for magnetic refrigeration due to the high magnetic moment of the Gd³⁺ ion. iaea.orgnih.gov Research has shown that gadolinium-oxalate frameworks, such as Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O, exhibit a significant magnetocaloric effect at cryogenic temperatures. iaea.orgosti.govaip.org The oxalate ligands effectively isolate the Gd³⁺ ions, leading to negligible magnetic exchange interactions, which is a favorable characteristic for a large MCE. iaea.orgosti.gov

Ionothermal synthesis has been used to create novel gadolinium oxalate derivatives with enhanced magnetocaloric effects. nih.govacs.org These studies highlight the potential of tuning the structure of gadolinium-oxalate coordination polymers to optimize their magnetic cooling performance. nih.govacs.org

Table 2: Magnetocaloric Properties of a Gadolinium-Oxalate Framework

| Material | Maximum Entropy Change (-ΔS_M) | Field Change (T) | Temperature (K) |

| Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O | 75.9 mJ cm⁻³ K⁻¹ | 2 | ~2 |

| Gd-3D (oxalate-bridged) | 36.6 J kg⁻¹ K⁻¹ | 7 | 2 |

Data sourced from multiple research findings. iaea.orgnih.gov

Environmental Remediation Technologies (e.g., heavy metal removal from wastewater)

The application of this compound in environmental remediation is an area of ongoing investigation. While direct use for heavy metal removal from wastewater is not well-documented, the presence and behavior of gadolinium compounds in aquatic environments are of significant interest due to the widespread use of gadolinium-based contrast agents in medical imaging. speciation.netmdpi.comspeciation.netnih.govhudsonriver.org

Studies have shown that anthropogenic gadolinium can enter wastewater treatment plants and is not effectively removed by conventional processes. speciation.netmdpi.comspeciation.netnih.gov This has led to research on the fate and transport of gadolinium in surface water and its potential as a tracer for wastewater effluent. hudsonriver.org

The interaction of gadolinium with naturally occurring ligands like oxalate in the environment is a relevant consideration. It has been shown that oxalic acid can cause the precipitation of gadolinium from certain chelated complexes, forming gadolinium oxalate nanoparticles. researchgate.netnih.gov This phenomenon suggests a potential pathway for the transformation and removal of gadolinium from aqueous solutions, although its practical application in wastewater treatment for heavy metal removal has not been established.

Nuclear and Energy Sector Applications (e.g., neutron moderation, energy storage materials)

Gadolinium and its compounds play a significant role in the nuclear and energy sectors, primarily due to the exceptionally high thermal neutron absorption cross-section of certain gadolinium isotopes, particularly ¹⁵⁷Gd. nih.govfrontiersin.orgacs.orgresearchgate.net this compound, as a precursor to gadolinium oxide, is therefore a key material in this field.

Gadolinium oxide is used as a neutron poison in the moderator system of nuclear reactors, such as Pressurized Heavy Water Reactors (PHWRs), for reactivity control during startup, shutdown, and normal operation. iaea.orgnih.gov It is also incorporated into control rods to regulate the nuclear fission process, ensuring reactor stability and safety. stanfordmaterials.com The use of gadolinium oxide allows for enhanced reactivity control and can reduce reactor poisoning effects. stanfordmaterials.com

In some instances, gadolinium can precipitate as gadolinium oxalate within the moderator system under certain conditions, such as the presence of carbonated water and gamma radiation. iaea.orgiaea.org This highlights the relevance of understanding the chemistry of gadolinium oxalate in nuclear reactor environments.

Furthermore, gadolinium-based materials are being explored for radiation shielding applications due to their ability to absorb both neutrons and gamma rays. frontiersin.org While specific applications of this compound in energy storage materials are not widely reported, the development of advanced materials containing gadolinium for various energy-related applications remains an active area of research.

Theoretical and Computational Chemistry Studies of Gadolinium Iii Oxalate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For gadolinium(III) oxalate (B1200264) hydrate (B1144303), DFT calculations can elucidate the nature of the bonding between the gadolinium(III) ions and the oxalate ligands, as well as the role of the water molecules in the crystal structure.

While specific DFT studies on gadolinium(III) oxalate hydrate are not widely available, research on related systems, such as gadolinium coordinated with oxygen-containing functional groups, provides valuable insights. For instance, DFT studies on gadolinium-decorated graphene oxide have explored the interaction between Gd³⁺ and oxygen. nih.gov These studies reveal that the epoxy groups on graphene oxide are key for chelating with the Gd³⁺ ion, where the non-bonding electrons of the epoxy oxygen play a crucial role. nih.gov

In such a system, the bond distance between gadolinium and oxygen (O–Gd) was calculated to be approximately 2.126 Å. nih.gov The analysis of Natural Bond Orbitals (NBO) indicated a significant positive charge on the gadolinium center, around +1.65e, with a substantial spin density. nih.gov This type of analysis, if applied to this compound, would detail the charge distribution and the covalent character of the Gd-O bonds formed with the oxalate ions and water molecules. The oxalate ligand, with its carboxylate groups, would be expected to form strong coordinate bonds with the gadolinium ion.

Table 1: Illustrative DFT Calculation Results for a Gd-O System

| Parameter | Calculated Value | Significance |

|---|---|---|

| O–Gd Bond Distance | 2.126 Å | Indicates the proximity and strength of the interaction between gadolinium and oxygen. |

| O(Gd)–C Bond Distance | 1.492 Å | Provides information on the geometry of the ligand coordinated to the metal center. |

| NBO Charge on Gd | +1.65e | Quantifies the ionic character of the gadolinium center in the complex. |

| α-spin Density on Gd | 7.26e | Relates to the magnetic properties of the gadolinium ion, which has seven unpaired f-electrons. |

Data derived from a study on gadolinium-decorated graphene oxide, serving as an example of DFT applications. nih.gov

Molecular Dynamics Simulations of Crystal Growth and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations could model the process of crystal nucleation and growth from an aqueous solution. Such simulations would track the interactions between gadolinium ions, oxalate ions, and water molecules over time, providing a step-by-step view of how the crystalline solid forms.

These simulations can also be used to assess the thermal stability of the crystal lattice. By simulating the system at different temperatures, one can observe the onset of structural changes, such as the loss of water of hydration, which is a known characteristic of this compound. wikipedia.org Studies on other gadolinium complexes in aqueous solution have used MD to investigate the structure and dynamics of the surrounding water molecules, showing how water molecules bond to the ligand through hydrogen bonds. researchgate.net This type of simulation would be directly applicable to understanding the role of the hydrate molecules in the stability of the this compound crystal.

Application of Crystal Field Theory to Gadolinium(III) Complexes

Crystal Field Theory (CFT) is a model that describes the breaking of degeneracies of electron orbitals, typically d or f orbitals, due to the static electric field produced by surrounding ligands. wikipedia.org In the case of this compound, CFT can be applied to understand the electronic properties of the Gd³⁺ ion within the crystal lattice.

The Gd³⁺ ion has a half-filled 4f shell (4f⁷), which results in a spherically symmetric S-state ground term (⁸S₇/₂). According to Hund's rules, this configuration is particularly stable. In the presence of the crystal field created by the oxygen atoms of the oxalate and water ligands, the seven f-orbitals will experience a splitting in their energy levels. However, for lanthanide ions like Gd³⁺, the 4f electrons are well-shielded by the outer 5s and 5p electrons. Consequently, the crystal field splitting is much smaller than for d-block elements. iitd.ac.in

While the splitting is small, it can still influence the magnetic and spectroscopic properties of the compound. CFT can be used to qualitatively predict the pattern of this splitting based on the coordination geometry around the Gd³⁺ ion. This information is crucial for interpreting detailed magnetic measurements and high-resolution spectroscopic data. The theory provides a foundational framework for understanding how the local environment modifies the intrinsic properties of the gadolinium ion. wikipedia.orgiitd.ac.in

Future Research Directions and Emerging Paradigms for Gadolinium Iii Oxalate Hydrate

Development of Novel Synthesis Routes for Tailored Nanostructures and Advanced Architectures

The advancement of gadolinium(III) oxalate (B1200264) applications is intrinsically linked to the ability to control its morphology at the nanoscale. Traditional precipitation methods, which involve reacting a gadolinium salt with oxalic acid, typically yield bulk powders or irregular microcrystals. prepchem.com Future research is focused on moving beyond these conventional routes to develop sophisticated synthesis strategies that allow for the precise tailoring of nanostructures and complex architectures.

Emerging strategies draw inspiration from methods used for other gadolinium compounds, which could be adapted for the oxalate. These include:

Solution-Phase Decomposition: This method involves the decomposition of gadolinium precursors, such as gadolinium acetate (B1210297), in the presence of coordinating and non-coordinating solvents at high temperatures. psu.edu By carefully selecting the solvents and ligands (e.g., oleylamine, oleic acid), it is possible to control the crystal growth kinetics, leading to anisotropic structures like the square nanoplates seen in gadolinium oxide synthesis. psu.edu

Polyol Method: This technique utilizes polyols like diethylene glycol (DEG) or triethylene glycol (TEG) as both the solvent and a stabilizing agent at elevated temperatures. researchgate.net It has been successfully used to create gadolinium nanoparticles with uniform size and shape, and could be adapted to produce gadolinium oxalate nanostructures by introducing an oxalate source. researchgate.net

Biomimetic and Bio-inspired Synthesis: Nature provides sophisticated templates for material synthesis. Liposome-directed enzymatic precipitation is one such powerful method. conicet.gov.ar In this approach, enzymes like urease are encapsulated within liposomes to create a localized pH gradient, which drives the controlled precipitation of a gadolinium salt into forms like nanocapsules or macroporous structures. conicet.gov.ar Adapting this to use an oxalate-based system could yield novel, bio-templated gadolinium oxalate architectures. Similarly, plant extracts, such as from Moringa oleifera peels, have been used in green synthesis approaches to produce rod-shaped gadolinium oxide nanoparticles, a method that could be explored for oxalates. nih.gov

These advanced synthesis routes enable the creation of materials with high surface areas, specific crystal facets, and controlled porosity, which are essential for applications in catalysis, sensing, and advanced electronics.

| Synthesis Method | Precursors/Agents | Resulting Nanostructure | Potential Advantage for Gd Oxalate |

| Solution-Phase Decomposition | Gadolinium acetate, oleylamine, oleic acid | Square nanoplates, nanodisks | Precise control over 2D morphologies |

| Polyol Method | Gadolinium salt, diethylene glycol (DEG) | Uniform nanoparticles | Homogeneous size distribution |

| Liposome-Templated Enzymatic Precipitation | Liposomes, urease, gadolinium salt | Nanocapsules, porous matrices | Creation of complex, hollow architectures |

| Green Synthesis | Plant extracts (e.g., Moringa oleifera) | Nanorods | Eco-friendly route to anisotropic particles |

Advanced Characterization of Nanoscale Gadolinium(III) Oxalate Materials with In-Situ Techniques

To fully understand and optimize the novel nanostructures developed, advanced characterization techniques are paramount. While standard methods like Transmission Electron Microscopy (TEM) and X-ray Powder Diffraction (XRD) are crucial for determining the final morphology and crystal structure, in-situ techniques offer a dynamic view of material formation and behavior under operational conditions. psu.edu

Future research will increasingly rely on synchrotron-based methods. For instance, fast, low-dose pink-beam synchrotron X-ray tomography can be combined with mechanical loading systems to perform in-situ imaging of materials under strain. nih.gov This technique, capable of resolutions below 100 nm, allows for the visualization and quantification of nanoscale strains and structural changes as they happen. nih.gov Applying this to gadolinium oxalate nanocomposites could reveal how stress is distributed across the material and identify points of failure at the nanoscale, providing critical feedback for designing more robust materials. Energy-dispersive X-ray spectroscopy (EDS) provides elemental composition analysis, confirming the presence and distribution of gadolinium and oxygen in the synthesized nanoparticles. nih.gov

Exploration of New Functional Material Applications and Performance Optimization

While gadolinium(III) oxalate is a key precursor for gadolinium oxide used in phosphors and as a contrast agent, research is shifting to explore the direct applications of the oxalate form and its nanostructures. edge-techind.comontosight.ai The unique electronic and magnetic properties of the gadolinium(III) ion, combined with the structural versatility of the oxalate ligand, open doors to new functionalities.

Potential application areas include:

Advanced Catalysis: The high surface area of nanostructured gadolinium oxalate could be exploited in heterogeneous catalysis. The Lewis acidic gadolinium centers and the oxalate framework could provide active sites for various organic transformations.

Luminescent Materials: While gadolinium oxide is a well-known host for phosphors, the oxalate matrix itself can be doped with other lanthanide ions (e.g., Europium, Terbium) to tune its optical properties. mdpi.com The specific coordination environment within the oxalate framework could lead to unique excitation and emission spectra, useful for sensors, bio-imaging, and anti-counterfeiting technologies.

Radiosensitizers: Gadolinium-based nanoparticles have been shown to enhance the effects of radiation therapy in cancer treatment. nih.gov Nanostructured gadolinium oxalate could serve as a novel radiosensitizing agent, concentrating radiation dose within tumor tissues and activating immune pathways like the cGAS-STING pathway to improve therapeutic outcomes. nih.gov

Deep Mechanistic Understanding of Spin Dynamics in Complex Gadolinium(III) Oxalate Frameworks

The gadolinium(III) ion possesses seven unpaired 4f electrons, making its compounds strongly paramagnetic. chemicalbook.com In complex, ordered frameworks, the interactions between these ions can lead to fascinating magnetic phenomena. A deep understanding of these interactions, or spin dynamics, is crucial for designing materials for spintronics and quantum information processing.

Research in this area involves using sophisticated techniques like neutron inelastic scattering to probe the magnetic state of gadolinium-based materials at low temperatures. aps.org Studies on analogous systems like gadolinium gallium garnet (GGG), a frustrated hyperkagome compound, have revealed a complex magnetic state with coexisting short-range static correlations and distinct inelastic modes. aps.org These findings suggest that even in systems expected to have a continuum of gapless excitations, specific dimerized correlations can emerge. aps.org

Future research on gadolinium(III) oxalate will involve synthesizing crystalline, metal-organic framework (MOF)-like structures where the oxalate ligands mediate the magnetic exchange between gadolinium ions. By studying these model systems, researchers can gain a fundamental understanding of how the geometry and connectivity of the oxalate framework influence the collective magnetic behavior, potentially uncovering novel quantum magnetic states.

Integration into Hybrid Materials and Composites for Multifunctional Applications

The true potential of gadolinium(III) oxalate may be realized through its integration into hybrid and composite materials. springernature.commdpi.com By combining the unique properties of gadolinium oxalate with other functional components like polymers or nanoparticles, materials with multiple, often synergistic, functionalities can be designed. mdpi.comnih.gov

Promising research directions include:

Bimodal Imaging Agents: Gadolinium is an excellent contrast agent for Magnetic Resonance Imaging (MRI) due to its large magnetic moment. nih.gov By creating composites that combine gadolinium oxalate (or a related Gd-MOF) with high atomic number materials like gold nanoparticles, a bimodal contrast agent for both MRI and Computed Tomography (CT) can be developed. nih.gov Polymeric bridges, such as poly(acrylic acid), can be used to stably link the gadolinium and gold components. nih.gov

Theranostic Platforms: Building on the concept of bimodal imaging, hybrid materials can be designed for "theranostics" (therapy + diagnostics). For example, a composite of gadolinium oxalate nanoparticles and a photosensitizer could be used for simultaneous MRI imaging and photodynamic therapy. Iodinated gadolinium-gold nanomaterials have already been developed for multimodal imaging and could be adapted for therapeutic purposes. nih.gov

Reinforced Polymers: Incorporating gadolinium oxalate nanostructures as fillers in polymer matrices could enhance the mechanical, thermal, and even electrical properties of the resulting composite. The interaction between the nanoparticle surface and the polymer chains is key to achieving improved performance. mdpi.com

| Hybrid System | Components | Functionalities | Potential Application |

| GdMOF/AuNP Composite | Gadolinium-MOF, Gold Nanoparticles, Poly(acrylic acid) | MRI Contrast, CT Contrast | Bimodal medical imaging |

| Iodinated Gd-Au Nanomaterial | Gadolinium, Gold Nanoclusters, Iodine | MRI, CT, Fluorescence, and SPECT Imaging | Multimodal cartilage imaging |

| Polymer Nanocomposite | Gadolinium Oxalate Nanoparticles, Epoxy/FEP Resin | Enhanced Hydrophobicity, Wear Resistance, Thermal Conductivity | Advanced functional coatings |

Q & A

Q. What precautions are critical for handling this compound in hygroscopic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.